molecular formula C11H7BrFNO2 B11839464 4-Bromo-6-fluoro-8-methylquinoline-3-carboxylic acid

4-Bromo-6-fluoro-8-methylquinoline-3-carboxylic acid

Cat. No.: B11839464
M. Wt: 284.08 g/mol
InChI Key: LLBNYRVXHLXAFL-UHFFFAOYSA-N
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Description

4-Bromo-6-fluoro-8-methylquinoline-3-carboxylic acid is a quinoline derivative with the molecular formula C11H7BrFNO2 This compound is of interest due to its unique structural features, which include bromine, fluorine, and methyl groups attached to the quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-6-fluoro-8-methylquinoline-3-carboxylic acid typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions usually involve the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide (DMF) or toluene. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as recrystallization, chromatography, and distillation to ensure high purity and quality.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-6-fluoro-8-methylquinoline-3-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions often involve the use of polar aprotic solvents and bases.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinoline derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound.

Scientific Research Applications

4-Bromo-6-fluoro-8-methylquinoline-3-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromo-6-fluoro-8-methylquinoline-3-carboxylic acid involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms can enhance its binding affinity to certain enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The exact molecular pathways involved depend on the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 6-Fluoro-2-methylquinoline-3-carboxylic acid ethyl ester
  • 4-Amino-8-bromo-6-methylquinoline-3-carboxylic acid ethyl ester
  • 7-Fluoro-2-methylquinoline-4-carboxylic acid

Uniqueness

4-Bromo-6-fluoro-8-methylquinoline-3-carboxylic acid is unique due to the specific combination of bromine, fluorine, and methyl groups on the quinoline ring. This unique structure can result in distinct chemical reactivity and biological activity compared to other similar compounds. The presence of both bromine and fluorine atoms can enhance the compound’s stability and binding affinity in various applications.

Properties

Molecular Formula

C11H7BrFNO2

Molecular Weight

284.08 g/mol

IUPAC Name

4-bromo-6-fluoro-8-methylquinoline-3-carboxylic acid

InChI

InChI=1S/C11H7BrFNO2/c1-5-2-6(13)3-7-9(12)8(11(15)16)4-14-10(5)7/h2-4H,1H3,(H,15,16)

InChI Key

LLBNYRVXHLXAFL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C(C(=CN=C12)C(=O)O)Br)F

Origin of Product

United States

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